molecular formula C24H27F3N8O3 B609756 Onvansertib CAS No. 1034616-18-6

Onvansertib

Cat. No.: B609756
CAS No.: 1034616-18-6
M. Wt: 532.5 g/mol
InChI Key: QHLVBNKYJGBCQJ-UHFFFAOYSA-N
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Description

Onvansertib is a highly specific inhibitor of polo-like kinase 1 (PLK1), a serine/threonine protein kinase that plays a crucial role in cell division by regulating mitosis. This compound has shown promising results in preclinical and clinical studies for the treatment of various cancers, including colorectal cancer, acute myeloid leukemia, and prostate cancer .

Biochemical Analysis

Biochemical Properties

Onvansertib interacts with PLK1, an enzyme that plays a crucial role in cell division and DNA repair . It inhibits PLK1 in a highly selective manner . The inhibition of PLK1 by this compound leads to a blockage of the cell cycle, DNA damage, and apoptosis .

Cellular Effects

This compound has shown to have significant effects on various types of cells. In ovarian cancer cell lines, the combination of this compound and olaparib caused a G2/M block of the cell cycle, DNA damage, and apoptosis . In colorectal cancer cells, this compound displayed superior activity in KRAS-mutant than wild-type isogenic cells . It also demonstrated potent antitumor activity in combination with irinotecan in vivo .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting PLK1 . This inhibition leads to a blockage of the cell cycle, causing DNA damage and apoptosis . It has also been shown to inhibit both homologous recombination and non-homologous end-joining repair pathways .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In vitro, this compound inhibited cell proliferation at nanomolar concentrations . In vivo, it demonstrated potent antitumor activity in combination with irinotecan .

Dosage Effects in Animal Models

In animal models, the effects of this compound varied with different dosages. The combination of this compound and paclitaxel showed potent anti-tumor activity, resulting in significantly greater tumor growth inhibition and increase in survival compared to the monotherapies in all 3 PDXs .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given that it inhibits PLK1, an enzyme involved in cell division and DNA repair, it is likely that this compound localizes to the sites where these processes occur, such as the nucleus and the mitotic spindle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Onvansertib involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification and crystallization processes .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as the laboratory synthesis but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Onvansertib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Onvansertib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Onvansertib

This compound is unique due to its high specificity for PLK1 and its oral bioavailability. It has shown synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy in cancer treatment .

Properties

IUPAC Name

1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLVBNKYJGBCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025917
Record name Onvansertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034616-18-6
Record name Onvansertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Onvansertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Onvansertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ONVANSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of potassium 1-(2-hydroxy-ethyl)-8-[5-(4-methyl-piperazin-1-yl)-2-trifluoromethoxy-phenylamino]-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate (1.54 g, 2.69 mmol) in anhydrous DMA (40 mL) was treated with N-ethyl-N′,N′-diisopropyl carbodiimide hydrochloride (EDCI) (1.03 g, 5.38 mmol) and with ammonium 1H-1,2,3-benzotriazol-1-ate (0.819 g, 5.38 mmol). The reaction was stirred at room temperature overnight. The reaction was diluted with water and the resulting precipitate was collected by filtration to afford the title compound (1.32 g, 88% yield).
Name
potassium 1-(2-hydroxy-ethyl)-8-[5-(4-methyl-piperazin-1-yl)-2-trifluoromethoxy-phenylamino]-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-ethyl-N′,N′-diisopropyl carbodiimide hydrochloride
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
ammonium 1H-1,2,3-benzotriazol-1-ate
Quantity
0.819 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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